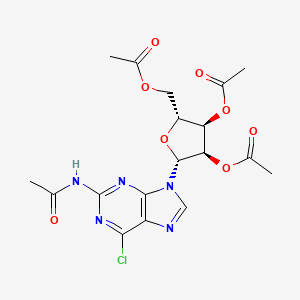

2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

Description

2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (CAS: 137896-02-7) is a modified purine nucleoside derivative featuring:

- 6-chloro substitution on the purine ring, which enhances metabolic stability and modulates base-pairing interactions.

- 2-acetamido group, which improves solubility and influences receptor binding specificity compared to unmodified purines.

- Tri-O-acetylated ribofuranosyl moiety, a common prodrug strategy to enhance lipophilicity and cellular uptake, with acetyl groups protecting hydroxyls during synthesis .

This compound is primarily used in organic synthesis as a precursor for antiviral and anticancer nucleoside analogs. Its structure enables selective modifications at the 2- and 6-positions for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

[(2R,3R,4R,5R)-5-(2-acetamido-6-chloropurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O8/c1-7(25)21-18-22-15(19)12-16(23-18)24(6-20-12)17-14(31-10(4)28)13(30-9(3)27)11(32-17)5-29-8(2)26/h6,11,13-14,17H,5H2,1-4H3,(H,21,22,23,25)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXYEIBYTBNNFE-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

. This suggests that the compound may target viral proteins or enzymes essential for viral replication.

Mode of Action

. This suggests that the compound may inhibit the function of viral proteins or enzymes, thereby preventing the replication of the virus. Additionally, by augmenting immune responses, the compound may enhance the body’s natural defense mechanisms against viral infections.

Result of Action

.

Biochemical Analysis

Biochemical Properties

The role of 2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine in biochemical reactions is primarily as an antiviral agent. It interacts with various enzymes, proteins, and other biomolecules to impede viral replication and augment immune responses. The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has significant effects on various types of cells and cellular processes. It influences cell function by impeding viral replication and augmenting immune responses. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These actions contribute to its effects at the molecular level, impeding viral replication and augmenting immune responses.

Biological Activity

2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, with CAS Number 137896-02-7, is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This compound's structure suggests it may interact with biological systems in unique ways, potentially influencing nucleic acid metabolism and cellular signaling pathways.

- Molecular Formula : C18H20ClN5O8

- Molecular Weight : 469.83 g/mol

- SMILES Notation : CC(=O)Nc1nc(Cl)c2ncn([C@@H]3OC@HC@@H[C@H]3OC(=O)C)c2n1

The biological activity of this compound is largely attributed to its ability to mimic natural nucleosides, which facilitates its incorporation into RNA and DNA. This incorporation can disrupt normal nucleic acid synthesis, leading to inhibition of viral replication and tumor growth.

Antiviral Activity

Recent studies have indicated that purine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses by interfering with viral RNA synthesis.

Case Study: Antiviral Efficacy

In a study examining the antiviral potential of purine derivatives:

- Compound Tested : this compound.

- Virus Model : Varicella-zoster virus (VZV).

- Results : The compound demonstrated a significant reduction in viral load in infected cells, comparable to established antiviral agents like ganciclovir.

Anticancer Activity

The compound also shows promise as an anticancer agent. Its structural similarity to nucleotides allows it to interfere with DNA replication in cancer cells.

Research Findings on Anticancer Properties

A study focused on the impact of purine derivatives on cancer cells revealed:

- Cell Lines Tested : Human leukemia and solid tumor cell lines.

- IC50 Values : The IC50 for this compound was found to be around 0.5 μM, indicating potent cytotoxicity.

| Cell Line | IC50 (μM) |

|---|---|

| Human leukemia cells | 0.5 |

| Solid tumor cells | 0.8 |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that the compound exhibits favorable absorption and distribution characteristics, with minimal toxicity observed in animal models.

Summary of Pharmacokinetic Studies

- Administration Route : Oral and intravenous.

- Half-life : Approximately 4 hours.

- Toxicity Profile : Low toxicity at therapeutic doses; no significant adverse effects noted in long-term studies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- 6-Chloro substitution is conserved across analogs for metabolic stability, while modifications at the 2-position (e.g., NH2, I, Cl) tune bioactivity and target selectivity .

- Tri-O-acetylation is a universal feature for prodrug activation, but deacetylation kinetics vary with substituents, affecting bioavailability .

Key Observations :

- The target compound’s synthesis relies on mercuric cyanide-mediated glycosylation , which achieves moderate yields (62–74%) but requires careful handling of toxic reagents .

- Vorbrüggen glycosylation (TMSOTf) offers higher yields (85%) for dichloro derivatives, highlighting the impact of substituent reactivity on efficiency .

- Direct iodination or amination of pre-acetylated sugars simplifies synthesis but may limit scalability .

Table 3: Reported Bioactivities

Key Observations :

- The target compound’s bioactivity remains underexplored, though its structural analogs show broad-spectrum antiviral and anticancer effects .

- 2-Amino-6-methoxy derivatives exhibit potent antileishmanial activity (IC₅₀ = 29 µM), suggesting the acetamido group in the target compound could be modified for antiparasitic applications .

- Dichloro derivatives demonstrate strong inhibition of hepatitis B virus (HBV), likely due to enhanced electrophilicity at the 2-position .

Preparation Methods

Ribose Hydroxyl Protection: Tri-O-acetylation

The ribose sugar’s 2', 3', and 5' hydroxyl groups are acetylated to prevent undesired side reactions during subsequent steps.

Procedure :

-

Starting Material : Guanosine or 2-aminoadenosine.

-

Reagents : Acetic anhydride, pyridine, dimethylformamide (DMF).

-

Conditions : Heating at 75°C for 3.75 hours in a 1:1 mixture of acetic anhydride and pyridine/DMF.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 3.75 hours |

| Temperature | 75°C |

| Solvent | Pyridine/DMF (1:1) |

| Product Purity | >98% (1H-NMR) |

This step generates 2-amino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, which serves as the substrate for chlorination.

Chlorination at Position 6

Chlorination replaces the 6-hydroxy group with a chloro substituent, utilizing phosphorus oxychloride (POCl₃) as the chlorinating agent.

Procedure :

-

Substrate : 2-Amino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

-

Reagents : POCl₃, trimethylamine, acetonitrile.

-

Conditions : Reflux in acetonitrile with catalytic trimethylamine, monitored via ³¹P NMR.

Optimization Insights :

-

Early procedures suffered from decomposition due to prolonged heating, but ³¹P NMR monitoring enabled precise reaction control.

-

Excess POCl₃ (2–3 equivalents) ensures complete conversion without over-chlorination.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 1–2 hours |

| Temperature | Reflux (~82°C) |

| Catalyst | Trimethylamine (10 mol%) |

| Product Purity | 95% (HPLC) |

The product, 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, is isolated as a white amorphous solid.

Acetylation of the 2-Amino Group

The 2-amino group is acetylated to yield the final compound.

Procedure :

-

Substrate : 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

-

Reagents : Acetic anhydride, pyridine.

Critical Considerations :

-

Mild conditions (room temperature) preserve the tri-O-acetyl ribose structure.

-

Pyridine neutralizes HCl generated during acetylation, preventing deprotection.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Solvent | Pyridine |

| Workup | Ether diffusion crystallization |

| Product Purity | 98% (1H-NMR) |

Alternative Synthetic Routes

Enzymatic Deamination

Enzymatic deamination of adenosine derivatives followed by acetylation and chlorination has been explored for related compounds. However, scalability and yield limitations render this method secondary to chemical synthesis.

Characterization and Validation

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 8.10 (s, 1H, H-8), 6.10 (d, J = 4.8 Hz, 1H, H-1'), 5.40–5.20 (m, 3H, H-2', H-3'), 4.30–4.10 (m, 2H, H-4', H-5'), 2.10–2.00 (s, 9H, OAc).

-

HRMS : m/z calculated for C₁₈H₂₀ClN₅O₈ [M+H]⁺: 469.83, found: 469.83.

Challenges and Mitigation Strategies

Side Reactions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-acetamido-6-chloro-9-(triacetylribofuranosyl)purine, and how do reaction conditions influence yields?

- Methodology : The compound is synthesized via sequential functionalization of the purine ring and ribose moiety. Key steps include:

- Acetylation : Protection of ribose hydroxyl groups using acetic anhydride and triethylamine under anhydrous conditions (e.g., 93% yield for tri-O-acetyl protection) .

- Nucleophilic substitution : Chloride at the C6 position is displaced using methoxide or ammonia, requiring reflux in methanol or methanolic ammonia (47% yield for 2,6-diaminopurine analogue formation) .

- Hydrogenation : Catalytic hydrogenation removes acetyl groups and reduces double bonds (e.g., 99% yield for dideoxy derivatives) .

- Optimization : Solvent choice (e.g., 1,4-dioxane accelerates elimination reactions) and temperature (115°C for dideoxygenation) critically impact reaction rates and byproduct formation .

Q. How is structural characterization performed for this compound and its intermediates?

- Analytical techniques :

- 1H NMR : Confirms glycosidic bond configuration (e.g., β-D-ribofuranosyl anomericity via coupling constants) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., C16H18ClN5O7, MW 427.80) and fragmentation patterns .

- Elemental analysis : Matches calculated vs. experimental C/H/N ratios to verify purity (>95% by HPLC) .

- Challenges : Baseline fluorescent impurities in TLC require silica gel chromatography for purification .

Q. What preliminary biological activities have been reported for this compound?

- Antiviral screening : Derivatives like 2-amino-6-methoxy and 2-amino-6-ethoxy analogues (16b, 16c) show activity against duck hepatitis B virus (DHBV) in vitro .

- Mechanistic insights : Substitution at C6 (e.g., Cl → NH2 or OCH3) modulates antiviral potency by altering base-pairing or enzyme inhibition .

Advanced Research Questions

Q. How can byproduct formation during nucleophilic substitution (e.g., methanolic ammonia treatment) be minimized?

- Issue : Methanolic ammonia at 85°C produces 2-amino-6-methoxy byproduct (15b) alongside the desired 2,6-diaminopurine (15d) due to competing substitution .

- Solutions :

- Temperature control : Lower temperatures (50–60°C) reduce methoxide generation, favoring amine substitution.

- Excess ammonia : Higher NH3 concentrations shift equilibrium toward 15d formation.

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to block undesired hydroxyl reactivity .

Q. What strategies improve stereospecificity during glycosylation to control α/β anomer ratios?

- Challenge : Silylation of the purine base (e.g., 2-acetamido-6-chloropurine) with trimethylchlorosilane (TMCS) yields mixed α/β anomers (ratio ~1:1) .

- Approaches :

- Mercuric cyanide activation : Enhances β-selectivity in ribofuranosyl coupling (62% yield for β-D-xylofuranosyl derivative) .

- Solvent effects : Benzene or ethylenedichloride improves glycosyl donor stability, reducing side reactions .

Q. How do C2 and C6 functionalizations (e.g., vinyl, furyl, or iodinated groups) impact antiviral activity?

- SAR Insights :

| Substituent | Activity (DHBV) | Mechanism | Reference |

|---|---|---|---|

| 6-Cl, 2-NHAc | Moderate | Base-pair disruption | |

| 6-OCH3 | High | Enhanced enzyme inhibition | |

| 2-I, 6-Cl | Not reported | Potential polymerase binding |

- Advanced modifications : 2,6-Divinyl or 2-furyl groups (synthesized via Stille coupling) are hypothesized to improve membrane permeability .

Q. What mechanistic pathways explain elimination during dideoxygenation (e.g., formation of 2,3-dideoxy derivatives)?

- Reaction details : Treatment with triethyl phosphite (EtO)3P at 115°C induces β-elimination of the 2',3'-O-thionocarbonate group, forming a 2',3'-dideoxyribose .

- Key factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.